molecular formula C16H15ClO4 B5189230 2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde

2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde

Cat. No.: B5189230
M. Wt: 306.74 g/mol
InChI Key: PXSBRFCCIRXVMM-UHFFFAOYSA-N
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Description

2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a chlorophenoxy group and a methoxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 5-methoxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzoic acid.

    Reduction: 2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorophenoxy and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde is unique due to the combination of its chlorophenoxy and methoxybenzaldehyde moieties. This structural arrangement imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-19-13-6-7-15(12(10-13)11-18)20-8-9-21-16-5-3-2-4-14(16)17/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSBRFCCIRXVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCCOC2=CC=CC=C2Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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